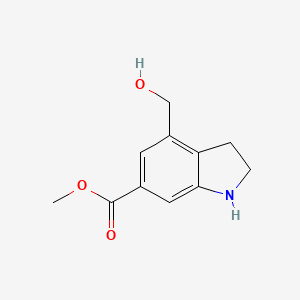

methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate

Description

Methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate is a synthetic indole derivative characterized by a partially saturated indole ring (2,3-dihydro-1H-indole core) with a hydroxymethyl substituent at the 4-position and a methyl ester group at the 6-position. These analogs are often explored in medicinal chemistry for their pharmacokinetic and pharmacodynamic properties, such as solubility, bioavailability, and target binding .

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate |

InChI |

InChI=1S/C11H13NO3/c1-15-11(14)7-4-8(6-13)9-2-3-12-10(9)5-7/h4-5,12-13H,2-3,6H2,1H3 |

InChI Key |

PCPLVTQIVOPDNJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C2CCNC2=C1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an indole derivative with formaldehyde and a suitable esterifying agent. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic processes are often preferred due to their efficiency and selectivity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formyl or carboxyl derivatives.

Reduction: Alcohol or amine derivatives.

Substitution: Amides or esters.

Scientific Research Applications

Methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the indole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indole Derivatives

Key Structural Differences and Implications

Substituent Effects: The 4-hydroxymethyl group in the target compound likely enhances hydrophilicity compared to halogenated analogs (e.g., 4-bromo derivative) or hydrophobic groups (e.g., phenylmethylene in Nintedanib). This could improve aqueous solubility, a critical factor in drug development . Nintedanib’s 3-(phenylaminomethylene) substituent enables kinase inhibition by binding to ATP pockets, a feature absent in the target compound due to its simpler substitution pattern .

The target compound lacks this moiety, which may reduce enzymatic degradation but limit target selectivity . Methyl ester vs. carboxylic acid: The ester group in the target compound and Nintedanib improves cell permeability compared to carboxylic acid derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid), which may exhibit stronger protein binding but poorer bioavailability .

Q & A

Basic Research Question

- HPLC : Use C18 columns with UV detection (λ = 254–280 nm) for purity assessment (>95% threshold) .

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., hydroxymethyl protons at δ 4.2–4.5 ppm; indole aromatic protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., C₁₁H₁₁NO₃: theoretical 205.21 g/mol) .

How can researchers resolve discrepancies in reported melting points or spectral data across different studies?

Advanced Research Question

Discrepancies (e.g., mp ranges in indolecarboxaldehydes: 140–146°C vs. 193–198°C ) arise from polymorphism or solvent impurities . Methodological solutions:

- Differential Scanning Calorimetry (DSC) : Determines exact melting behavior and phase transitions .

- Recrystallization : Use DMF/acetic acid mixtures to isolate pure polymorphs .

- Reproducibility protocols : Standardize drying (vacuum desiccation) and solvent removal (rotary evaporation under N₂) .

What strategies are effective for introducing hydroxymethyl groups at the 4-position of 2,3-dihydro-1H-indole scaffolds?

Advanced Research Question

- Formylation-Reduction : React indole-4-carboxaldehyde derivatives (e.g., ) with NaBH₄ or LiAlH₄ to yield hydroxymethyl groups .

- Direct Functionalization : Use Pd/Ru catalysts for C–H activation to introduce hydroxymethyl via cross-coupling (e.g., ).

- Protection/Deprotection : Protect the indole NH with Boc groups before hydroxymethylation to prevent side reactions .

What are the key safety considerations for handling and storing this compound?

Basic Research Question

- Storage : Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

- PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (P201/P301 codes) .

- Waste Disposal : Neutralize acidic/basic residues before aqueous disposal (P501 guidelines) .

How does the electronic environment of the indole ring influence the reactivity of the carboxylate group in cross-coupling reactions?

Advanced Research Question

The electron-rich indole ring (due to NH resonance) enhances carboxylate electrophilicity, facilitating:

- Arylation : Ru catalysts activate C–H bonds at the 6-position, enabling coupling with aryl halides (e.g., ).

- Steric Effects : Bulky substituents at the 4-hydroxymethyl group reduce reaction rates (e.g., 20% yield decrease with tert-butyl vs. methyl esters) .

What are the solubility characteristics of this compound in common organic solvents, and how do they impact reaction design?

Basic Research Question

| Solvent | Solubility (mg/mL) | Application |

|---|---|---|

| DMSO | >50 | NMR studies |

| Methanol | 10–20 | Recrystallization |

| Dichloromethane | 5–10 | Column chromatography |

| Water | <1 | Aqueous workup |

Low water solubility necessitates polar aprotic solvents (DMF, DMSO) for reactions, while methanol/DCM mixtures improve chromatographic separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.